4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound that belongs to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. The compound features a unique structure that combines the benzimidazole and oxadiazole moieties, contributing to its potential pharmacological applications. Benzimidazole derivatives are often utilized in drug discovery due to their ability to interact with biological targets, including enzymes and receptors.
This compound can be sourced from various chemical suppliers and databases, such as PubChem, which provides detailed information on its chemical properties and synthesis methods. The compound's IUPAC name is 4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, and its molecular formula is C11H11N5O .
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It falls within the broader category of organic compounds known for their medicinal properties.
The synthesis of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the alkylation of benzimidazole derivatives with chloroacetates or other alkylating agents in the presence of a base and a catalyst. This process can be optimized using microwave irradiation techniques to enhance reaction rates and yields .
The synthesis may proceed through several steps:
The molecular structure of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine consists of a benzimidazole ring fused with an oxadiazole ring. The compound exhibits a planar configuration due to the aromatic nature of the rings, which facilitates interactions with biological targets.
Key structural data include:
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions typical for benzimidazole and oxadiazole derivatives:
The specific conditions for these reactions often include temperature control and the use of solvents or catalysts to facilitate desired outcomes .
While the precise mechanism of action for 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not fully elucidated, similar compounds in its class typically exhibit pharmacological effects by binding to tubulin proteins. This interaction disrupts microtubule assembly during cell division, leading to chromosomal malsegregation and potential cytotoxic effects in cancer cells .
Research indicates that compounds with similar structures may also act as inhibitors for various kinases involved in cellular signaling pathways, further enhancing their therapeutic potential against cancer .
The physical properties of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine include:
Chemical properties include:
Data from sources like PubChem provide insights into stability under various conditions and potential reactivity with other chemical species .
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amines have been investigated for several applications:
This compound represents a promising area for further research in medicinal chemistry and drug development due to its unique structural features and biological activities.
The synthesis of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine relies on sequential heterocyclization to construct its benzimidazole and 1,2,5-oxadiazole (furazan) rings. The benzimidazole core is typically formed via acid-catalyzed condensation of 4-ethylamino-1,2-diaminobenzene with carboxylic acid derivatives or aldehydes. For example, ortho-phenylenediamine derivatives react with triethyl orthoacetate under reflux in acetic acid to yield the 1-ethylbenzimidazole scaffold, achieving yields of 85–92% [2] [8].
The 1,2,5-oxadiazole ring is constructed using 1,2,5-oxadiazole-3,4-diamine as a key precursor. Cyclization employs dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to facilitate intramolecular ring closure. Optimized conditions involve refluxing in acetonitrile for 6–8 hours, producing the furazan core with yields of 75–80% [5] [8]. Subsequent coupling of the pre-formed benzimidazole and oxadiazole units occurs via nucleophilic aromatic substitution (SNAr), where a halogen at the 2-position of benzimidazole reacts with the oxadiazol-3-amine. Pd-catalyzed Buchwald-Hartwig amination further enhances this step, achieving yields >85% [3] [8].
Table 1: Key Heterocyclization Methods for Core Assembly
Reaction Step | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Benzimidazole Formation | Triethyl orthoacetate, AcOH, reflux | 85–92 | High regioselectivity for 1-ethyl group |
Oxadiazole Ring Closure | POCl₃, CH₃CN, reflux | 75–80 | Tolerance of amino group |
Hybrid Coupling | Pd₂(dba)₃/XPhos, KOtBu, toluene | >85 | Mild conditions, scalability |
Microwave irradiation significantly accelerates the synthesis of 1,2,5-oxadiazole intermediates, reducing reaction times from hours to minutes while improving regioselectivity. The cyclodehydration of diaminoglyoxime derivatives using TFAA under microwave irradiation (120°C, 150 W) completes within 15–20 minutes, yielding 1,2,5-oxadiazole-3,4-diamine at 88–92% efficiency. This method suppresses diacylation byproducts common in conventional heating [5] [8].
For hybrid assembly, SNAr coupling between 2-chloro-1-ethylbenzimidazole and 4-amino-1,2,5-oxadiazol-3-amine utilizes dimethylacetamide (DMAc) as a polar aprotic solvent under microwave conditions (140°C, 200 W). Reaction completion occurs in 30 minutes with 90% yield, compared to 12 hours under thermal reflux. This approach enhances atomic economy and reduces side products like hydrolysis derivatives [7] [8]. Solvent optimization demonstrates that DMAc outperforms DMF or NMP due to its superior thermal stability and dipole moment, which facilitate rapid energy transfer.
Table 2: Microwave vs. Conventional Synthesis Optimization
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 15–30 minutes | 6–12 hours |
Temperature | 120–140°C | 80–100°C |
Yield | 88–92% | 70–78% |
Byproduct Formation | <5% | 15–20% |
Energy Consumption | 0.4–0.6 kWh/mol | 1.2–1.8 kWh/mol |
The 3-amino group of the 1,2,5-oxadiazole ring serves as a versatile handle for structural diversification. Acylation with acid chlorides or anhydrides in pyridine at 0–25°C introduces amide functionalities, while sulfonylation using arylsulfonyl chlorides in dichloromethane (DCM) with triethylamine affords sulfonamides. These derivatives modulate electronic properties and enhance target binding [8] [10].
Reductive amination expands access to secondary and tertiary amines. Reacting the 3-amino group with aldehydes or ketones in methanol, followed by sodium borohydride (NaBH₄) reduction, yields alkylated amines. For example, condensation with acetaldehyde and subsequent reduction produces the N-ethyl derivative, which improves lipophilicity (clogP increase from 1.2 to 2.8) [7] [10]. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) attaches heteroaryl groups to the amino nitrogen, enabling the synthesis of N-pyridyl or N-thiophenyl variants for probing π-stacking interactions [8].
Table 3: Post-Functionalization Reactions and Applications
Reaction Type | Conditions | Derivative Example | Application Purpose |
---|---|---|---|
Acylation | RCOCl, pyridine, 0°C → 25°C | Acetylcarboxamide | Enhanced hydrogen bonding |
Reductive Amination | RCHO, NaBH₄, MeOH | N-Ethylamino | Increased membrane permeability |
Buchwald-Hartwig Coupling | ArBr, Pd₂(dba)₃, BrettPhos, KOtBu | N-(Pyridin-2-yl)amino | π-Stacking with biological targets |
Sulfonylation | ArSO₂Cl, Et₃N, DCM | Tosylamide | Steric modulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: